REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:16]=[C:15]([C:17](=[O:26])[CH2:18][CH2:19][CH:20]3[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]3)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CO>[C:1]1([C:7]2[CH:16]=[C:15]([CH:17]([OH:26])[CH2:18][CH2:19][CH:20]3[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]3)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|
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Name
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1-(2-phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanone
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Quantity
|
14 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(CCC1CCNCC1)=O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After recrystallization of the crude product in isopropanol, 7 g of 1-(2-phenyl-4-quinolyl)-3-(4-piperidyl)-1-propanol (racemic)
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NC2=CC=CC=C2C(=C1)C(CCC1CCNCC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |